4-(2-Cyanoethyl)benzoic acid
CAS No.:
Cat. No.: VC14271485
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 4-(2-cyanoethyl)benzoic acid |
| Standard InChI | InChI=1S/C10H9NO2/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6H,1-2H2,(H,12,13) |
| Standard InChI Key | XXVJLBYVAWMZLD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CCC#N)C(=O)O |
Introduction
Structural and Molecular Characteristics
4-(2-Cyanoethyl)benzoic acid (IUPAC name: 4-(2-cyanoethyl)benzoic acid) is characterized by the following molecular attributes:
Molecular Formula: C₁₀H₉NO₂
Molecular Weight: 191.19 g/mol
Structural Features:
-
A benzoic acid core with a carboxylic acid group (-COOH) at position 1.
-
A cyanoethyl group (-CH₂CH₂CN) substituent at position 4.
The presence of both electron-withdrawing (cyano) and electron-donating (alkyl) groups creates a polarized electronic environment, influencing its reactivity in condensation and cyclization reactions .
Synthetic Methodologies
Cyanoethylation of Benzoic Acid Derivatives
While no direct synthesis of 4-(2-cyanoethyl)benzoic acid is documented, analogous routes for installing cyanoalkyl groups onto aromatic systems provide a framework. A plausible method involves:
-
Friedel-Crafts Alkylation: Reacting benzoic acid with acrylonitrile (CH₂=CHCN) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce the cyanoethyl group.
-
Post-Functionalization: Protecting the carboxylic acid group as a methyl ester during reaction to prevent side interactions, followed by deprotection .
Optimized Conditions:
-
Solvent: Anhydrous dichloromethane or toluene.
-
Temperature: 0–5°C to control exothermicity.
Ultrasonically Assisted Synthesis
Ultrasonication enhances reaction efficiency by improving mass transfer and reducing reaction times. For example, in the synthesis of N-(4-carboxy phenyl)pyridone derivatives, ultrasonication at 30°C reduced reaction times by 50% compared to conventional heating . Adapting this approach could streamline the cyanoethylation step:
-
Ultrasonic Parameters: 40 kHz frequency, 150 W power.
-
Advantages: Higher purity (90–95% by HPLC) and reduced side products .
Physicochemical Properties
Spectral Characterization
Data inferred from related cyano-containing benzoic acid derivatives:
| Technique | Key Signals |
|---|---|
| IR Spectroscopy | -COOH stretch: 2500–3300 cm⁻¹ (broad); C≡N: 2240–2260 cm⁻¹; C=O: 1680–1700 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | δ 8.0 ppm (d, 2H, aromatic); δ 3.1 ppm (t, 2H, -CH₂CN); δ 2.6 ppm (t, 2H, -CH₂-) |
| ¹³C NMR | δ 167.5 (COOH); δ 119.8 (C≡N); δ 25.4 and 32.1 (-CH₂-CH₂-) |
Solubility and Stability
-
Solubility: Poor in water; soluble in polar aprotic solvents (DMF, DMSO) and ethanol.
-
Stability: Sensitive to hydrolysis under acidic/basic conditions due to the nitrile group. Storage at 2–8°C in anhydrous environments is recommended .
Applications in Organic Synthesis
Precursor for Heterocyclic Compounds
The cyanoethyl group participates in cyclocondensation reactions to form nitrogen-containing heterocycles. For instance, reaction with hydrazines yields pyrazole derivatives, while treatment with thiourea forms aminothiazoles :
Peptide Coupling Reactions
The carboxylic acid group enables amide bond formation with amino acids. Using coupling agents like OxymaPure/DIC, derivatives such as alkyl (4-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)benzoyl) amino acid esters are synthesized :
Example Reaction:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume